molecular formula C19H17F2N3O2S B11054471 3,4-difluoro-N-{[(1R,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide

3,4-difluoro-N-{[(1R,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide

Cat. No.: B11054471
M. Wt: 389.4 g/mol
InChI Key: XPEUTNRETWJMQH-AAEUAGOBSA-N
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Description

3,4-difluoro-N-{[(1R,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzamide moiety, a diazocin ring, and fluorine atoms, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-{[(1R,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Diazocin Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazocin ring.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Benzamide Moiety: The benzamide group is introduced through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-{[(1R,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-difluoro-N-{[(1R,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-{[(1R,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4,5-difluoro-1,3-dioxolan-2-one: Shares the difluoro moiety but differs in the core structure.

    N-{[(1R,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide: Lacks the fluorine atoms, resulting in different chemical properties.

Uniqueness

3,4-difluoro-N-{[(1R,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide is unique due to its combination of a diazocin ring, fluorine atoms, and a benzamide moiety

Properties

Molecular Formula

C19H17F2N3O2S

Molecular Weight

389.4 g/mol

IUPAC Name

3,4-difluoro-N-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl]benzamide

InChI

InChI=1S/C19H17F2N3O2S/c20-14-5-4-12(7-15(14)21)18(26)22-19(27)23-8-11-6-13(10-23)16-2-1-3-17(25)24(16)9-11/h1-5,7,11,13H,6,8-10H2,(H,22,26,27)/t11-,13-/m0/s1

InChI Key

XPEUTNRETWJMQH-AAEUAGOBSA-N

Isomeric SMILES

C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=S)NC(=O)C4=CC(=C(C=C4)F)F

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC(=O)C4=CC(=C(C=C4)F)F

Origin of Product

United States

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